molecular formula C13H17NO3S B2677022 1-{2-[(benzenesulfonyl)methyl]pyrrolidin-1-yl}ethan-1-one CAS No. 1704617-12-8

1-{2-[(benzenesulfonyl)methyl]pyrrolidin-1-yl}ethan-1-one

Cat. No.: B2677022
CAS No.: 1704617-12-8
M. Wt: 267.34
InChI Key: AFIBOVYMAHHTFW-UHFFFAOYSA-N
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Description

While direct data on 1-{2-[(benzenesulfonyl)methyl]pyrrolidin-1-yl}ethan-1-one is absent in the provided evidence, its structure suggests a pyrrolidine ring substituted at position 2 with a benzenesulfonylmethyl group and an acetyl moiety at position 1.

Properties

IUPAC Name

1-[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S/c1-11(15)14-9-5-6-12(14)10-18(16,17)13-7-3-2-4-8-13/h2-4,7-8,12H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFIBOVYMAHHTFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1CS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[(benzenesulfonyl)methyl]pyrrolidin-1-yl}ethan-1-one typically involves the reaction of pyrrolidine derivatives with benzenesulfonyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the pyrrolidine ring attacks the sulfonyl chloride, forming the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-{2-[(benzenesulfonyl)methyl]pyrrolidin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzenesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the benzenesulfonyl group.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

1-{2-[(benzenesulfonyl)methyl]pyrrolidin-1-yl}ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the synthesis of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-{2-[(benzenesulfonyl)methyl]pyrrolidin-1-yl}ethan-1-one involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs from the evidence include:

Compound Name Substituent at Pyrrolidine-2 Position Key Functional Groups Molecular Weight Reference
1-(2-(Phenylthio)pyrrolidin-1-yl)ethan-1-one Phenylthio (-SPh) Thioether, acetyl ~235.34 (C₁₃H₁₅NOS)
1-[(2R)-2-(Hydroxymethyl)pyrrolidin-1-yl]ethan-1-one Hydroxymethyl (-CH₂OH) Hydroxyl, acetyl 143.19 (C₇H₁₃NO₂)
1-{4-Hydroxy-3-[(pyrrolidin-1-yl)methyl]phenyl}ethan-1-one Pyrrolidinylmethyl (-CH₂-pyrrolidine) Aromatic hydroxyl, acetyl ~245.32 (C₁₄H₁₉NO₂)
2-(4-(tert-Butyl)phenyl)-2,2-difluoro-1-(pyrrolidin-1-yl)ethan-1-one Difluoro, tert-butylphenyl Difluoro, aryl 282.17 (C₁₆H₂₂F₂NO)

Key Observations :

  • Electronic Effects : The benzenesulfonyl group in the target compound is strongly electron-withdrawing, which contrasts with the electron-donating hydroxymethyl () or thioether () groups. This difference likely impacts reactivity, solubility, and binding affinity.

Comparison :

  • The target compound’s benzenesulfonyl group may require sulfonation or coupling reactions, which are less common in the evidence. Lower yields for sulfur-containing analogs (e.g., 45% in ) suggest synthetic challenges.
  • Microwave-assisted methods () offer higher efficiency for acetylated pyrrolidine derivatives.

Spectroscopic and Physical Properties

Compound IR (CO stretch, cm⁻¹) $^{1}\text{H NMR}$ (Key Signals) Melting Point/Physical State Reference
1-{4-Hydroxy-3-[(pyrrolidin-1-yl)methyl]phenyl}ethan-1-one 1635 (amide CO) δ 3.54 (s, CH₂-pyrrolidine) 92–95°C (crystalline)
1-(Morpholin-4-yl)-2-(pyrrolidin-1-yl)ethan-1-one 1635 (amide CO) δ 3.48–3.69 (m, morpholine/pyrrolidine) Dark brown liquid
1-[(2R)-2-(Hydroxymethyl)pyrrolidin-1-yl]ethan-1-one Not reported δ 7.0–8.0 (aromatic protons absent) Not reported (isolated as oil)

Key Differences :

  • The benzenesulfonyl group would introduce strong IR absorption near 1350–1150 cm⁻¹ (S=O stretch) absent in other analogs.
  • Aromatic protons in phenyl-containing analogs (e.g., ) contrast with aliphatic-dominated NMR spectra of non-aryl derivatives ().

Pharmacological and Chemical Relevance

  • Thioether vs. Sulfonyl : The phenylthio group in may enhance lipophilicity, whereas the sulfonyl group in the target compound improves solubility and hydrogen-bonding capacity.
  • Hydroxymethyl Derivatives : Compounds like exhibit hydroxyl groups that could facilitate interactions with biological targets, whereas the target’s sulfonyl group may confer metabolic stability.
  • Aryl-Substituted Analogs : The tert-butylphenyl group in demonstrates how bulky substituents influence steric interactions, a factor relevant to the benzenesulfonylmethyl group’s spatial demands.

Biological Activity

1-{2-[(benzenesulfonyl)methyl]pyrrolidin-1-yl}ethan-1-one, also known as a pyrrolidine derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a pyrrolidine ring that is substituted with a benzenesulfonyl group and an ethanone moiety, which may contribute to its biological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H17NO3S, with a molecular weight of 273.35 g/mol. The structure includes a pyrrolidine ring that enhances its interaction with biological targets due to its conformational flexibility.

PropertyValue
Molecular FormulaC13H17NO3S
Molecular Weight273.35 g/mol
IUPAC Name1-[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]ethanone
CAS Number1704617-12-8

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems:

  • Enzyme Inhibition : The benzenesulfonyl group can act as an electrophile, potentially inhibiting enzymes involved in metabolic pathways. This interaction may modulate enzyme activity, leading to altered cellular functions.
  • Receptor Binding : The compound may exhibit affinity for specific receptors, influencing signal transduction pathways that are critical for cellular communication and function.

Biological Activities

Research has indicated several promising biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that derivatives of pyrrolidine compounds exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally similar to this compound have demonstrated potent activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The potential anticancer effects of this compound have been explored in various studies. Certain pyrrolidine derivatives have been reported to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For example, modifications in the pyrrolidine structure have shown enhanced efficacy against cancer cell lines .

Case Studies

  • Antibacterial Activity : A study investigated the antibacterial properties of related pyrrolidine derivatives, revealing that specific substitutions on the pyrrolidine ring significantly improved their efficacy against resistant bacterial strains .
  • Anticancer Activity : Research focusing on structurally similar compounds demonstrated that they inhibited tumor growth in vivo models, suggesting that modifications in the sulfonyl group could enhance anticancer activity .

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